molecular formula C7H11ClO3 B13984990 Propyl 4-chloroacetoacetate CAS No. 86728-86-1

Propyl 4-chloroacetoacetate

Cat. No.: B13984990
CAS No.: 86728-86-1
M. Wt: 178.61 g/mol
InChI Key: BVCKRHMKKUQVAA-UHFFFAOYSA-N
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Description

Propyl 4-chloroacetoacetate is an organic compound that belongs to the class of acetoacetate esters. It is a colorless to light yellow liquid and is primarily used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. The compound’s structure includes a propyl group attached to the ester functionality, which is further connected to a 4-chloroacetoacetate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

Propyl 4-chloroacetoacetate can be synthesized through the chlorination of propyl acetoacetate. The process involves the following steps:

    Cooling: Propyl acetoacetate is cooled to a temperature range of 0-5°C.

    Chlorination: Sulfuryl chloride is added dropwise to the cooled propyl acetoacetate while maintaining the temperature at 0-5°C.

    Reaction: The mixture is stirred and allowed to react for 2-4 hours at room temperature.

    Distillation: The reaction mixture is then heated to 85-95°C to distill and recover unreacted propyl acetoacetate.

    Crude Product: The final product, this compound, is obtained after cooling the mixture to 30°C.

Industrial Production Methods

Industrial production of this compound typically involves a continuous process to enhance yield and purity. The process aims to minimize the formation of byproducts such as 2-chloroacetoacetate. The continuous method ensures a high yield of over 97% and controls the byproduct formation to below 0.15% .

Chemical Reactions Analysis

Types of Reactions

Propyl 4-chloroacetoacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Propyl 4-chloroacetoacetate is widely used in scientific research due to its versatility:

Mechanism of Action

The mechanism of action of propyl 4-chloroacetoacetate involves its ability to undergo various chemical transformations. The compound can form enolates, which act as nucleophiles in substitution and addition reactions. The chlorine atom can be substituted, leading to the formation of diverse derivatives. These transformations are facilitated by the compound’s structural features, including the ester and chloro groups .

Comparison with Similar Compounds

Propyl 4-chloroacetoacetate can be compared with other acetoacetate esters such as ethyl 4-chloroacetoacetate and methyl acetoacetate:

Conclusion

This compound is a valuable compound in organic synthesis, offering versatility in various chemical reactions and applications in scientific research, medicine, and industry. Its unique structural features and reactivity make it a crucial intermediate in the synthesis of complex molecules.

Properties

CAS No.

86728-86-1

Molecular Formula

C7H11ClO3

Molecular Weight

178.61 g/mol

IUPAC Name

propyl 4-chloro-3-oxobutanoate

InChI

InChI=1S/C7H11ClO3/c1-2-3-11-7(10)4-6(9)5-8/h2-5H2,1H3

InChI Key

BVCKRHMKKUQVAA-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)CC(=O)CCl

Origin of Product

United States

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